Carbamic acid, N-dodecyl-N-methyl-, phenyl ester

Beschreibung

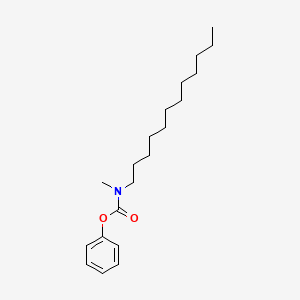

Carbamic acid, N-dodecyl-N-methyl-, phenyl ester (CAS RN: 5796-07-6) is a carbamate derivative with the molecular formula C₁₉H₃₁NO₂ and a molecular weight of 305.45 g/mol . Structurally, it consists of a carbamic acid backbone where the nitrogen is substituted with a dodecyl (C₁₂H₂₅) and a methyl (CH₃) group, while the carboxylic acid moiety is esterified with a phenyl group. This compound is part of the broader carbamate family, known for their applications in agrochemicals, pharmaceuticals, and polymer chemistry. Its long alkyl chain (dodecyl) distinguishes it from simpler carbamates, influencing properties like lipophilicity, solubility, and biological activity.

Eigenschaften

CAS-Nummer |

918934-54-0 |

|---|---|

Molekularformel |

C20H33NO2 |

Molekulargewicht |

319.5 g/mol |

IUPAC-Name |

phenyl N-dodecyl-N-methylcarbamate |

InChI |

InChI=1S/C20H33NO2/c1-3-4-5-6-7-8-9-10-11-15-18-21(2)20(22)23-19-16-13-12-14-17-19/h12-14,16-17H,3-11,15,18H2,1-2H3 |

InChI-Schlüssel |

DECVJUXTCFIVLO-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCN(C)C(=O)OC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Reaction Method

- Phenyl isocyanate

- Dodecanol

- Methylamine

- Solvent (e.g., toluene)

- Combine phenyl isocyanate with dodecanol and methylamine in a reaction flask.

- Stir the mixture at room temperature for several hours.

- Monitor the reaction progress using thin-layer chromatography (TLC).

- Once complete, purify the product via distillation or recrystallization.

Carbon Monoxide Method

- Carbamic acid ester

- Carbon monoxide gas

- Water

- Palladium catalyst

- In a high-pressure reactor, introduce the carbamic acid ester along with carbon monoxide and water.

- Add a palladium catalyst to facilitate the reaction.

- Maintain specific temperature and pressure conditions to optimize yield.

- After completion, separate the product using standard extraction techniques.

Phenolic Reaction Method

- Phenolic compound (e.g., para-substituted phenols)

- Alkyl isocyanate (e.g., dodecyl isocyanate)

- Triethylamine

- Solvent (e.g., toluene)

- Dissolve the phenolic compound in toluene.

- Slowly add alkyl isocyanate and triethylamine to the solution.

- Heat under reflux for several hours while stirring continuously.

Upon completion, cool the mixture and extract the product using dichloromethane.

The effectiveness of these methods can be evaluated based on yield percentages and purity levels achieved during synthesis. Below is a summary table showcasing typical yields from various preparation methods reported in literature.

| Preparation Method | Yield (%) | Purity (%) |

|---|---|---|

| Direct Reaction | 75 - 90 | 95 |

| Carbon Monoxide Method | 80 - 85 | 92 |

| Phenolic Reaction Method | 70 - 95 | 90 |

The preparation of carbamic acid, N-dodecyl-N-methyl-, phenyl ester can be achieved through various methods, each offering unique advantages regarding yield and purity. The choice of method may depend on available materials, desired scale of production, and specific application requirements. Future research may focus on optimizing these processes further or exploring alternative synthetic routes that minimize environmental impact while maximizing efficiency.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N-Dodecyl-N-methyl-carbamidsäurephenylester hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.

Biologie: Wird auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Enzymen und Proteinen untersucht.

Medizin: Wird auf seine potenzielle Verwendung in der Arzneimittelentwicklung und als pharmakologisches Mittel untersucht.

Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-Dodecyl-N-methyl-carbamidsäurephenylester beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die lange Dodecylkette ermöglicht es ihr, mit hydrophoben Regionen von Proteinen zu interagieren, während die Phenylestergruppe an spezifischen Bindungswechselwirkungen teilnehmen kann. Diese Wechselwirkungen können die Aktivität von Enzymen und Rezeptoren modulieren und zu verschiedenen biologischen Wirkungen führen.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Insecticides and Pesticides

Carbamic acid esters, including N-dodecyl-N-methyl-, phenyl ester, have been identified for their insecticidal properties. They are utilized in formulations aimed at controlling pest populations due to their effectiveness and relatively low toxicity to mammals. For instance, specific carbamic acid esters have been shown to possess significant insecticidal activity against various agricultural pests while maintaining low phytotoxicity levels, making them suitable for crop protection .

Fungicides

Research indicates that carbamic acid esters can also exhibit fungitoxic properties. Studies have demonstrated that certain derivatives of carbamic acid have the potential to inhibit fungal growth, thus being beneficial in agricultural settings where fungal diseases pose a threat to crop yields .

Medical Applications

Pharmaceuticals

Carbamic acid derivatives are explored for their therapeutic potential as muscle relaxants and sedatives. Compounds like Emylcamate and Phenprobamate are examples of carbamate esters that bind to the GABA_A receptor, enhancing its inhibitory effects in the central nervous system. This action is beneficial in treating conditions that require muscle relaxation or sedation .

Cholinesterase Inhibitors

Some carbamic acid derivatives are being investigated as inhibitors of butyrylcholinesterase, an enzyme involved in neurodegenerative diseases. These compounds may have potential therapeutic effects in treating conditions such as Alzheimer's disease by modulating cholinergic signaling pathways .

Chemical Synthesis

Intermediate in Urea Production

Carbamic acid serves as a crucial intermediate in the industrial production of urea. The reaction between carbon dioxide and ammonia leads to the formation of carbamic acid, which subsequently reacts with additional ammonia to produce urea. This process is vital for the agricultural sector, as urea is a primary nitrogenous fertilizer .

Protective Groups in Organic Synthesis

In organic chemistry, carbamic acids can be used as protecting groups for amines during multi-step synthesis processes. By forming a carbamate ester, chemists can prevent unwanted reactions involving amines until the desired stage of synthesis is reached. Hydrolysis of the ester bond allows for the regeneration of the amine when needed .

Case Studies

Wirkmechanismus

The mechanism of action of carbamic acid, N-dodecyl-N-methyl-, phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The long dodecyl chain allows it to interact with hydrophobic regions of proteins, while the phenyl ester group can participate in specific binding interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Carbamates

Substituent Variations and Physical Properties

The following table compares key physical properties of carbamic acid, N-dodecyl-N-methyl-, phenyl ester with analogs differing in alkyl chain length or substituents:

Long alkyl chains reduce aqueous solubility significantly .

Key Observations:

- Lipophilicity: The dodecyl chain increases logP (octanol-water partition coefficient), enhancing membrane permeability but reducing water solubility.

- Stability: N,N-Disubstituted carbamates (e.g., dimethyl or dodecyl/methyl) are more stable toward hydrolysis than monosubstituted analogs due to steric hindrance .

Biologische Aktivität

Carbamic acid, N-dodecyl-N-methyl-, phenyl ester, also known as dodecyl phenyl carbamate, is a compound that has garnered attention for its various biological activities. This article explores its synthesis, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C19H31NO2

- Molecular Weight : 313.46 g/mol

This structure comprises a dodecyl group (a long-chain alkyl group) attached to a phenyl carbamate moiety, which is known for its interactions with biological systems.

Carbamic acid esters, including the phenyl ester of N-dodecyl-N-methyl carbamic acid, primarily function as reversible inhibitors of acetylcholinesterase (AChE). This inhibition leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling. The mechanism involves the formation of a stable carbamoylated intermediate with AChE, resulting in prolonged cholinergic activity throughout the body .

Biological Activities

The biological activities of carbamic acid derivatives can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that carbamic acid esters exhibit antimicrobial properties against various pathogens. For example:

- Chlamydia : Selective activity against Chlamydia species has been reported, with compounds showing effectiveness in reducing chlamydial inclusion numbers and altering their morphology .

- Bacterial Activity : Studies have demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial efficacy .

2. Antiproliferative Effects

Some derivatives have shown potential as antiproliferative agents in cancer research. For instance, certain carbamate compounds demonstrated significant inhibition of cancer cell lines, indicating their potential as therapeutic agents in oncology .

3. Insecticidal Properties

Carbamic acid esters are also recognized for their insecticidal properties. They have been utilized in agricultural applications to combat harmful insects due to their ability to disrupt normal physiological functions in target pests .

Case Studies and Research Findings

Safety and Toxicity Considerations

While the biological activities are promising, safety assessments are crucial. The toxicity profile of carbamic acid derivatives must be thoroughly evaluated to ensure they do not pose significant risks to human health or the environment. Preliminary studies suggest that some derivatives may exhibit low toxicity towards human cells but further investigations are necessary .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.